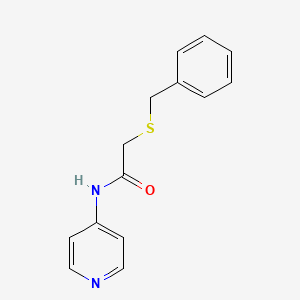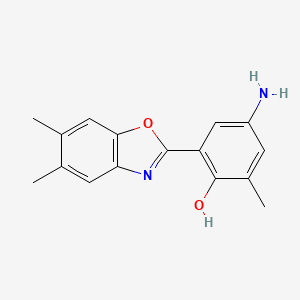![molecular formula C26H31N5O B6045412 1-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6045412.png)
1-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine, commonly referred to as Compound A, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications.
作用機序
Compound A works by binding to specific receptors in the body, which triggers a series of biochemical reactions that lead to its therapeutic effects. The exact mechanism of action is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
Compound A has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit inflammation, and reduce oxidative stress. It has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of Compound A is its potential therapeutic applications, particularly in the treatment of cancer. It has also been found to be relatively safe and well-tolerated in animal studies. However, there are also limitations to its use in lab experiments. The complex synthesis method and high cost of production make it difficult to obtain in large quantities. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are numerous future directions for research on Compound A. One area of interest is its use in combination with other drugs to enhance its therapeutic effects. Another potential direction is the development of more efficient synthesis methods to increase its availability for research. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various disease states.
Conclusion:
Compound A is a promising chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. Its complex synthesis method and high cost of production make it challenging to obtain in large quantities, but its potential benefits in the treatment of cancer and other diseases make it a valuable area of research. Further studies are needed to fully understand its mechanism of action and potential side effects, but its future looks promising for the development of new and effective treatments.
合成法
Compound A is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires specialized equipment and expertise. The detailed synthesis method is beyond the scope of this paper, but it is worth noting that the purity and yield of the final product are critical for its use in scientific research.
科学的研究の応用
Compound A has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that Compound A can inhibit the growth of cancer cells by inducing cell death and suppressing tumor growth. It has also been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
[3-(1H-imidazol-2-yl)phenyl]-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O/c1-20-6-2-3-10-24(20)30-16-14-29(15-17-30)23-9-5-13-31(19-23)26(32)22-8-4-7-21(18-22)25-27-11-12-28-25/h2-4,6-8,10-12,18,23H,5,9,13-17,19H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGVGMUEZNBOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC=CC(=C4)C5=NC=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6045342.png)


![5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6045358.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B6045362.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine](/img/structure/B6045374.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B6045377.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl (2,4-dichlorobenzoyl)carbamate](/img/structure/B6045389.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6045404.png)
![1-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6045413.png)

![4-{[1-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6045425.png)
![N-(3-methylphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6045440.png)
![methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B6045452.png)